1-(2-Ethylhexyl)-2-methylpiperazine
Description
The exact mass of the compound this compound is 212.225248902 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylhexyl)-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-4-6-7-13(5-2)11-15-9-8-14-10-12(15)3/h12-14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYDSHQPCHLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Piperazine Core in Organic Synthesis and Heterocyclic Chemistry
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the fields of organic synthesis and medicinal chemistry. chemenu.comgoogle.com Its prevalence is not accidental; the piperazine scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. google.comsigmaaldrich.com
Structurally, the two nitrogen atoms in the 1,4-positions are key to its utility. These atoms can act as hydrogen bond acceptors or donors, which allows molecules containing this ring to interact more effectively with biological receptors. google.com This feature often leads to an improvement in the pharmacokinetic properties of drug candidates, such as enhanced water solubility and bioavailability. google.comgoogle.com
The piperazine moiety is a central component in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, antibacterial, and antiviral agents. google.comgoogle.comsigmaaldrich.com Its synthetic accessibility and the relative ease with which its nitrogen atoms can be modified make it an attractive building block for creating large and complex molecular architectures. chemicalbook.com
Overview of Structural Diversity in Piperazine Derivatives
The versatility of the piperazine (B1678402) core lies in the ability to introduce a vast range of substituents, leading to a wide spectrum of chemical properties and biological activities. fishersci.com This structural diversity is primarily achieved through substitution at one or both of the nitrogen atoms. nih.gov These modifications can fine-tune the molecule's size, shape, polarity, and flexibility.
Piperazine derivatives can be broadly categorized based on the nature of the groups attached to the nitrogen atoms. Common examples include:
N-Alkyl and N-Aryl Derivatives: The attachment of various alkyl or aryl groups is a common strategy to modulate the compound's properties. acs.org
Benzyl-piperazines: In these derivatives, a methyl group links the piperazine ring to an aromatic ring. fishersci.com
Phenyl-piperazines: This class features a direct attachment of a phenyl group to a piperazine nitrogen. fishersci.com
Furthermore, substitutions are not limited to the nitrogen atoms. While less common, about 20% of piperazines used in medicinal chemistry have additional substituents on the carbon atoms of the ring itself, adding another layer of structural and functional diversity. This ability to systematically modify the piperazine structure allows chemists to conduct detailed structure-activity relationship (SAR) studies, optimizing compounds for specific biological targets. chemicalbook.com The replacement of a piperazine ring with a similar structure like piperidine, for instance, can significantly alter a compound's affinity for different receptors.
Focus on 1 2 Ethylhexyl 2 Methylpiperazine Within the Substituted Piperazine Landscape
Classical and Established Synthetic Routes to Piperazine Derivatives
Traditional methods for constructing the piperazine ring have been well-established for decades, providing reliable, though sometimes limited, pathways to a variety of derivatives. These routes often rely on fundamental organic reactions such as condensation, amination, and reduction.
Condensation Reactions with Bifunctional Compounds
One of the most fundamental approaches to the piperazine ring involves the cyclization of a C2-N-C2 unit with a C2-X-Y unit, where X and Y are leaving groups. A common industrial method involves the reaction of ethanolamine (B43304) with ammonia (B1221849) over a catalyst. researchgate.net A more direct laboratory synthesis involves the double N-alkylation of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane. This method is straightforward but can be limited by side reactions, such as polymerization, and the availability of substituted starting materials. researchgate.net The reaction of a 1,2-diamine with a 1,2-dielectrophile forms the basis of this strategy, providing a direct route to the core heterocyclic structure.
Another classical variation is the cyclization of N,N'-disubstituted diamines with diols, often requiring high temperatures and catalysts. For instance, the coupling of a diol with a diamine using a (pyridyl)phosphine-ligated ruthenium(II) catalyst can produce piperazines under specific conditions. organic-chemistry.org
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for C-N bond formation and the synthesis of N-substituted piperazines. thieme-connect.com This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a direct approach would involve the reductive amination of 2-methylpiperazine with 2-ethylhexanal (B89479).
The choice of reducing agent is critical to the success of the reaction, with various borohydride (B1222165) reagents being popular due to their selectivity and functional group tolerance. thieme-connect.comgoogle.com However, from a green chemistry perspective, catalytic hydrogenation using H₂ is ideal as it produces only water as a byproduct, though it can be challenging with secondary amines due to competitive reduction of the carbonyl group. thieme-connect.com Continuous-flow hydrogenation has emerged as a safer and more scalable alternative to traditional batch hydrogenations. thieme-connect.com
Below is a table summarizing various reducing agents used for reductive amination in piperazine synthesis.
| Reducing Agent | Typical Substrates | Advantages | Disadvantages | Reference(s) |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aldehydes, Ketones, Secondary Amines | Mild, selective, good functional group tolerance. | Stoichiometric waste, relatively expensive. | thieme-connect.comnih.gov |
| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective for a wide range of substrates. | Generates toxic cyanide waste. | thieme-connect.comgoogle.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Imines (pre-formed), Aldehydes | Atom economical, clean (water byproduct). | Requires pressure equipment, potential for side reactions. | thieme-connect.com |
| Diborane (B8814927) or Lithium Aluminum Hydride | Amides, Diketopiperazines | Powerful reducing agents. | Non-selective, highly reactive, requires anhydrous conditions. | google.comwikipedia.org |
Reduction of (Di)ketopiperazines and 2-Ketopiperazines
An alternative and stereochemically powerful route to piperazines involves the reduction of cyclic amide precursors, namely 2,5-diketopiperazines (DKPs) or 2-ketopiperazines. thieme-connect.com 2,5-Diketopiperazines are cyclic dipeptides typically synthesized by the head-to-tail cyclization of linear dipeptides, which are themselves constructed from amino acids. wikipedia.orgnih.gov This approach allows for the introduction of substituents at the C-2 and C-5 positions with high stereocontrol, derived from the chirality of the starting amino acids.
The synthesis proceeds in two main stages:
Diketopiperazine Formation: A linear dipeptide is synthesized and then induced to cyclize, often by removing N- and C-terminal protecting groups and heating under acidic or basic conditions. nih.govgoogle.com
Reduction: The resulting diketopiperazine is then reduced to the corresponding piperazine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) are typically required to reduce the amide carbonyls. google.comwikipedia.org
This method is particularly valuable for creating chiral, C-substituted piperazines. For example, the reduction of cyclo(L-Phe-L-Phe) with LiAlH₄ yields (2S,5S)-dibenzylpiperazine. wikipedia.org A similar strategy could be envisioned for analogues of this compound by starting with an appropriate amino acid, such as alanine, to install the methyl group at the C-2 position. The subsequent N-alkylation with a 2-ethylhexyl group would complete the synthesis.
Modern and Catalytic Synthetic Approaches
Recent advances in organic synthesis have provided more efficient, selective, and atom-economical methods for constructing and functionalizing the piperazine ring. These modern techniques often rely on transition-metal catalysis.
Transition-Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cyclizations, Carboamination)
Transition-metal catalysis has revolutionized the formation of C-N bonds, providing powerful tools for piperazine synthesis. Palladium-catalyzed reactions are particularly prominent. thieme-connect.com For instance, intramolecular Buchwald-Hartwig amination can be used to cyclize halo-amine precursors to form the piperazine ring. This method offers excellent functional group tolerance and control over reaction conditions. Palladium catalysts are also employed for the N-arylation of piperazine, allowing the synthesis of arylpiperazines from aryl halides. organic-chemistry.org
Other transition metals have also been utilized. Copper-catalyzed reactions, such as those employing SnAP (Stannyl Amine Protocol) reagents, enable the cyclization of imines generated from aldehydes and specialized amine reagents to access C-functionalized piperazines. encyclopedia.pub Gold-catalyzed cyclizations of allene-containing amines have also been reported as a method for piperazine ring construction. thieme-connect.com These catalytic methods provide access to a diverse range of substituted piperazines that are difficult to obtain through classical routes.
| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |
| Palladium/Phosphine Ligand | N-Arylation / Cyclization | Aryl halides, Piperazine, Halo-amines | High efficiency, broad substrate scope. | organic-chemistry.orgthieme-connect.com |
| Copper(II) Acetate | SnAP Reagent Cyclization | Aldehydes, SnAP Reagents | Access to C-functionalized piperazines. | encyclopedia.pub |
| Gold Catalysts | Hydroamination/Cyclization | Allenic Amines | Mild conditions for ring formation. | thieme-connect.com |
| Ruthenium(II) Catalysts | Diol-Diamine Coupling | Diols, Diamines | Forms piperazine ring from readily available materials. | organic-chemistry.org |
C–H Functionalization of Piperazine Rings
Direct C–H functionalization has emerged as a transformative strategy in modern synthesis, offering the ability to install substituents directly onto the carbon skeleton of a molecule without pre-functionalization. nsf.gov This approach is highly atom- and step-economical. However, the C–H functionalization of piperazines has historically been challenging. nih.gov The presence of the second nitrogen atom can deactivate catalysts or lead to undesired side reactions, making it difficult to apply methods that are successful for other N-heterocycles like piperidines. encyclopedia.pubnih.gov
Despite these challenges, significant progress has been made, particularly through the use of photoredox catalysis. researchgate.net In this approach, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process with a piperazine substrate. This generates a key α-amino radical intermediate adjacent to one of the nitrogen atoms. This radical can then be trapped by various coupling partners, such as activated alkenes or (hetero)arenes, to form new C-C bonds. encyclopedia.pubnih.gov
For example, iridium-based photocatalysts have been successfully used to achieve the α-arylation and α-vinylation of N-Boc protected piperazine with excellent yields. nih.gov This strategy represents a breakthrough, providing direct access to C-2 substituted piperazines, a class of compounds that was previously difficult to synthesize. researchgate.net While direct C-H functionalization of this compound has not been specifically reported, these emerging methods provide a clear blueprint for how such transformations could be achieved to create novel analogues.
| Method | Catalyst/Reagent | Coupling Partner | Product Type | Key Features | Reference(s) |
| Photoredox Catalysis | Ir(ppy)₃ | Electron-deficient arenes | α-Arylated Piperazine | Direct C-H arylation under mild, visible-light conditions. | nih.gov |
| Photoredox Catalysis | Ir(ppy)₃ | Vinyl sulfones | α-Vinylated Piperazine | Excellent E/Z selectivity for the vinyl product. | nih.gov |
| Photoredox Catalysis | Ir(ppy)₃ | Heteroaryl chlorides | α-Heteroarylated Piperazine | Direct coupling with heteroaromatic systems. | nih.gov |
| α-Lithiation Trapping | s-BuLi/Sparteine | Electrophiles (e.g., I₂) | α-Functionalized Piperazine | Stereoselective functionalization, but requires cryogenic temperatures. | nih.gov |
DABCO Bond Cleavage for Piperazine Ring Formation
A notable and efficient strategy for synthesizing functionalized piperazine derivatives involves the carbon-nitrogen (C-N) bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov This method utilizes DABCO as a key substrate, which, upon activation, undergoes nucleophilic attack to yield a piperazine ring. nih.gov
The process is initiated by activating DABCO with a range of reagents, such as alkyl halides, aryl halides, or carboxylic acids, to form the corresponding quaternary ammonium (B1175870) salts. rsc.orgchem960.com These salts are effective electrophiles that readily react with various nucleophiles. The subsequent ring-opening reaction of the DABCO salt by the nucleophile results in the formation of a substituted piperazine derivative. researchgate.net The regioselectivity of the reaction can be influenced by the nature of the alkylating agent and the hard-soft properties of the nucleophiles and electrophiles. nih.gov Both pre-activated DABCO salts and in-situ activation in multicomponent reactions have proven to be effective tactics for the diversity-oriented synthesis of piperazine derivatives. rsc.orgnih.gov
Table 1: Reagents for DABCO-Mediated Piperazine Synthesis
| Activating Reagent | Nucleophile | Resulting Bond Formation |
|---|---|---|
| Alkyl Halides | Phenols, Thiols, Alcohols | C-O, C-S |
| Aryl Halides | Aliphatic & Aromatic Amines | C-N |
| Carboxylic Acids | Phthalimide, Indoles | C-N |
| Diaryliodonium Salts | Sulfinates, Cyanide | C-S, C-C |
| Activated Alkynes | Triazoles, Tetrazoles | C-N |
Visible-Light-Promoted Decarboxylative Annulation Protocols
Modern synthetic chemistry has seen the rise of photoredox catalysis for constructing complex molecules under mild conditions. A visible-light-promoted decarboxylative annulation protocol offers a pathway to 2-substituted piperazines. organic-chemistry.org This method involves the reaction between a glycine-based diamine and various aldehydes. organic-chemistry.org
The transformation is efficiently catalyzed by iridium-based complexes, such as [Ir(ppy)₂(dtbpy)]PF₆, or organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN). organic-chemistry.org The reaction proceeds under mild conditions and is amenable to both batch and continuous-flow setups, highlighting its potential for scalability and industrial application. organic-chemistry.org This protocol allows for the synthesis of piperazines with aryl, heteroaryl, and alkyl substituents at the 2-position. organic-chemistry.org The general principle of visible-light-promoted decarboxylative reactions involves the generation of alkyl radicals from carboxylic acids, which can then participate in C-C or C-N bond-forming reactions. nih.govrsc.org
Table 2: Scope of Visible-Light-Promoted Piperazine Synthesis
| Aldehyde Type | Catalyst | Reaction Mode |
|---|---|---|
| Aryl Aldehydes | [Ir(ppy)₂(dtbpy)]PF₆ | Batch |
| Heteroaryl Aldehydes | 4CzIPN | Batch |
| Alkyl Aldehydes | [Ir(ppy)₂(dtbpy)]PF₆ | Continuous Flow |
Intramolecular Hydroamination Reactions
Intramolecular hydroamination presents a highly atom-economical method for the synthesis of nitrogen-containing heterocycles. A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
The substrates for this cyclization are prepared in excellent yields through the nucleophilic displacement of cyclic sulfamidates, which are derived from amino acids. organic-chemistry.org This approach demonstrates good tolerance for various alkyl and aryl substituents at the 2-position of the resulting piperazine. organic-chemistry.org The cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom can be effectively catalyzed by Brønsted acids like triflic acid. researchgate.net
Wacker-Type Aerobic Oxidative Cyclization of Alkenes
The Wacker process, traditionally known for the oxidation of ethylene (B1197577) to acetaldehyde, has been adapted for the synthesis of heterocycles. A Wacker-type aerobic oxidative cyclization of alkenes provides access to six-membered nitrogen heterocycles, including piperazines, morpholines, and piperidines. organic-chemistry.orgnih.gov
This method utilizes a base-free palladium catalyst system, such as Pd(DMSO)₂(TFA)₂, and employs molecular oxygen from the air as the terminal oxidant. nih.gov The reaction involves the intramolecular aerobic oxidative amination of alkenes that are tethered to sulfonamides. nih.gov Mechanistic studies indicate that the reaction proceeds through a Pd(II)/Pd(0) catalytic cycle, where the palladium(II)-mediated substrate oxidation is the turnover-limiting step. acs.org
Table 3: Heterocycles Synthesized via Wacker-Type Cyclization
| Substrate Type | Catalyst System | Product Heterocycle |
|---|---|---|
| Alkene with Tethered Sulfonamide | Pd(DMSO)₂(TFA)₂ | Piperazine |
| Alkene with Tethered Sulfonamide | Pd(DMSO)₂(TFA)₂ | Morpholine |
| Alkene with Tethered Sulfonamide | Pd(DMSO)₂(TFA)₂ | Piperidine |
| Alkene with Tethered Sulfonamide | Pd(DMSO)₂(TFA)₂ | Piperazinone |
Asymmetric Synthesis of Chiral Piperazines and Methylpiperazines
The synthesis of chiral piperazines is of significant interest due to their prevalence in pharmaceuticals. Asymmetric synthesis provides routes to enantiomerically pure or enriched piperazine derivatives.
Strategies Utilizing Chiral Auxiliaries and Chiral Pool Materials
Two classical and powerful strategies in asymmetric synthesis are the use of chiral auxiliaries and the chiral pool approach. ddugu.ac.in
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. ddugu.ac.inuvic.ca This auxiliary directs the stereochemical outcome of a subsequent reaction, inducing asymmetry. After the desired chiral center is created, the auxiliary is removed. uvic.ca Auxiliaries developed by Evans, Corey, and others have become standard tools in the asymmetric synthesis of complex molecules. nih.gov
The chiral pool approach, or chiron approach, utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. ddugu.ac.inwikipedia.org Common sources for the chiral pool include amino acids, carbohydrates, and terpenes. wikipedia.org This strategy is particularly effective when the target molecule's structure has a clear resemblance to a known chiral starting material. wikipedia.org For instance, chiral piperazine derivatives can be conceptualized as originating from chiral amino acids.
Table 4: Examples of Chiral Pool Starting Materials
| Class | Specific Example | Potential Application |
|---|---|---|
| Amino Acids | Alanine, Leucine | Synthesis of chiral methylpiperazines |
| Carbohydrates | Glucose, Fructose | Synthesis of polyhydroxylated piperazines |
| Terpenes | α-Pinene, Limonene | Synthesis of piperazines with terpene-derived substituents |
Catalytic Enantioselective Approaches (e.g., Palladium-Catalyzed Asymmetric Allylic Alkylation)
Catalytic enantioselective methods offer a more efficient alternative to stoichiometric chiral reagents or auxiliaries. Among these, palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the construction of stereogenic centers. rsc.orgnih.gov
This approach has been successfully applied to the synthesis of enantioenriched piperazin-2-ones. caltech.edunih.gov The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones yields a variety of highly enantioenriched tertiary piperazin-2-ones. nih.gov These intermediates can then be deprotected and reduced to afford the corresponding chiral tertiary piperazines. caltech.edunih.gov This method provides access to various heterocycles bearing fully substituted α-positions with high enantioselectivity. acs.org
Table 5: Palladium-Catalyzed Asymmetric Synthesis of Piperazinone Precursors
| Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) |
|---|---|---|
| N-protected piperazin-2-one | Palladium / Chiral Ligand | High |
| N-protected piperazin-2-one | Pd₂(pmdba)₃ / L1 | 96% |
| α-quaternary DHPI | Pd₂(pmdba)₃ / L1 | up to 96% |
Asymmetric Lithiation-Trapping of N-Boc Piperazines
The direct functionalization of the piperazine ring via asymmetric lithiation-trapping of N-Boc protected substrates represents a powerful method for creating enantioenriched α-substituted piperazines. acs.org This strategy is a cornerstone for accessing chiral piperazine derivatives with high stereocontrol. The process involves the deprotonation of the α-carbon of an N-Boc piperazine using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand, followed by quenching the resulting lithiated intermediate with an electrophile. acs.orgacs.org
The choice of chiral ligand is critical for achieving high enantioselectivity. (−)-Sparteine and its synthetic (+)-sparteine surrogate are commonly employed to direct the stereochemical outcome of the lithiation. acs.orgnih.gov This allows for the selective synthesis of either enantiomer of the α-substituted piperazine product. acs.org
However, the optimization of this methodology has revealed significant challenges. Mechanistic studies, aided by in situ IR spectroscopy, have shown that the yield and enantioselectivity are unexpectedly influenced by the electrophile used in the trapping step and the nature of the substituent on the distal nitrogen atom. acs.orgnih.gov A notable side reaction is the ring-fragmentation of the lithiated piperazine intermediate, which can be suppressed by employing sterically hindered N-alkyl groups. acs.orgthieme-connect.com Researchers have developed a "diamine switch" strategy to enhance enantioselectivity for certain electrophiles, further refining the method's utility. nih.gov This approach has been successfully applied to the preparation of an intermediate for the synthesis of Indinavir and the stereoselective synthesis of 2,5-trans- and 2,6-trans-piperazines. nih.gov
| N-Substituent | Chiral Ligand | Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| α-methylbenzyl | (+)-sparteine surrogate | MeOD | α-deuterated piperazine | 85 | 95:5 | acs.org |
| α-methylbenzyl | (+)-sparteine surrogate | TMSCl | α-silyl piperazine | 30 | >98:2 | acs.org |
| α-methylbenzyl | (-)-sparteine | CO(OMe)2 | α-carbomethoxy piperazine | 72 | 94:6 | acs.org |
| Boc | (-)-sparteine | CO2, then CH2N2 | (S)-30 | 48 | 89:11 er | beilstein-journals.org |
Diastereoselective Synthesis Methods
Achieving diastereoselectivity is crucial when multiple stereocenters are present in the piperazine ring. Several innovative methods have been developed to synthesize specific diastereomers of C-substituted piperazines.
One powerful approach is an iridium-catalyzed formal [3+3]-cycloaddition of imines. nih.gov This atom-economical method allows for the highly regio- and diastereoselective synthesis of complex C-substituted piperazines from readily available starting materials under mild conditions. nih.gov The reaction proceeds with a bench-stable iridium catalyst and demonstrates a broad substrate scope and good functional group tolerance, selectively forming a single, previously unreported diastereomer. nih.gov
Another strategy involves the manganese-mediated reductive cyclization of precursors, which provides a simple and effective route to trans-aryl-substituted piperazines using manganese(0) and a Brønsted acid. nih.gov
For the synthesis of fluorinated piperazine analogues, a key method involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines that bear Ellman's auxiliary. acs.org This technique provides access to previously unknown trifluoromethylated piperazines with defined stereochemistry, which are valuable building blocks in medicinal chemistry. acs.org
| Method | Catalyst/Reagent | Key Transformation | Selectivity | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Formal [3+3]-Cycloaddition | [IrCl(cod)(PPh₃)] | Head-to-head coupling of imines | Excellent regio- and diastereoselectivity | Aromatic and aliphatic imines | nih.gov |
| Reductive Cyclization | Manganese(0) / Brønsted acid | Reductive dimerization/cyclization | trans-Aryl-substituted piperazines | Aryl-substituted precursors | nih.gov |
| Nucleophilic Trifluoromethylation | TMSCF₃ / Ellman's auxiliary | Addition to α-amino sulfinylimines | High diastereoselectivity | Enantiopure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines | acs.org |
Solid-Phase Synthesis Techniques for Asymmetric Piperazine Libraries
Solid-phase synthesis is a high-throughput technique essential for generating combinatorial libraries of compounds for drug discovery. This methodology has been effectively applied to the creation of diverse and asymmetric piperazine libraries.
One strategy involves the development of novel piperazine scaffolds, such as N4-(aminophenyl)-piperazine-2-carboxylic acid, which can be functionalized on a solid support. researchgate.net Using this approach, a 160-member library was successfully generated by reacting the resin-bound scaffold with a variety of sulfonyl chlorides, acid chlorides, and amines. researchgate.net
Another effective solid-phase protocol utilizes the Kaiser oxime resin for the automated parallel synthesis of piperazinediones. nih.gov A key advantage of this method is the ability to cleave the final product from the polymeric support under very mild conditions, which occurs concomitantly with an intramolecular displacement reaction to form the heterocyclic ring. nih.gov This technique has also been extended to the synthesis of the seven-membered ring homologues, diazepinediones. nih.gov Furthermore, a regioselective microwave-assisted aminolysis of resin-bound aziridines followed by an intramolecular Fukuyama–Mitsunobu cyclization has been reported for the solid-phase synthesis of selectively N-protected homochiral 2,5-disubstituted piperazines. nih.gov
Green Chemistry Approaches in Piperazine Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to develop more sustainable and environmentally friendly processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govmdpi.com The synthesis of monosubstituted piperazine derivatives, which can take several hours under reflux, can be accomplished in significantly shorter times with comparable yields and purity using microwave-assisted techniques. nih.gov
This technology has been successfully applied to the synthesis of various piperazine-containing structures, including 3,5-disubstituted 1,2,4-triazole-based piperazine amides and ureas, as well as coumarin-based 1,3,5-triazinyl piperazines. nih.govscipublications.com Researchers have also described the microwave-assisted synthesis of 2,5-piperazinediones from N-Boc dipeptide esters under solvent-free conditions, further enhancing the environmental credentials of the process. researchgate.net The efficiency of microwave-assisted synthesis makes it suitable for both batch and larger-scale flow reactor systems. nih.gov
| Product Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Coumarin-based triazinyl piperazines | Conventional | 8-10 hours | 72-85 | nih.gov |
| Microwave | 4-6 minutes | 80-92 | nih.gov | |
| Monosubstituted piperazines | Conventional (Reflux) | Several hours | Comparable to MW | nih.gov |
| Microwave | Significantly shorter | Comparable to conventional | nih.gov | |
| 2,5-Piperazinediones (Compound 5a) | Conventional (200 °C) | 2 hours | 98 | researchgate.net |
| Microwave (600 W) | 5 minutes | 96 | researchgate.net |
Photoredox Catalysis
Visible-light photoredox catalysis is a rapidly advancing field that enables novel transformations under mild conditions, often using light as a renewable energy source. researchgate.netresearchgate.net This approach has been successfully harnessed for the synthesis of C-substituted piperazines. acs.org
A programmable method for synthesizing diverse piperazine cores utilizes an organic acridinium (B8443388) photoredox catalyst. acs.orgthieme-connect.com This system promotes the direct oxidation of a carbamate-protected secondary amine, generating an α-carbamyl radical which then undergoes a 6-endo-trig cyclization with an in situ-generated imine to furnish the piperazine product. acs.orgthieme-connect.com This strategy circumvents the need for pre-functionalized substrates or radical precursors. nih.gov
Another photocatalytic approach, termed the CarboxyLic Amine Protocol (CLAP), uses an iridium-based catalyst ([Ir(ppy)₂(dtbbpy)]PF₆) to construct 2-substituted piperazines from glycine (B1666218) derivatives and various aldehydes. tcichemicals.com The reaction proceeds via a photoinitiated decarboxylative annulation and is effective in both batch and continuous flow processes. tcichemicals.comorganic-chemistry.org These methods showcase the power of photoredox catalysis to access complex piperazine structures with high functional group tolerance from abundant starting materials. acs.orgthieme-connect.com
Environmentally Benign Solvents and Reagents
The choice of solvents and reagents is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, prompting a search for safer alternatives. researchgate.net In piperazine synthesis, several green approaches have been adopted.
One strategy involves using water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. researchgate.net Another innovative approach uses piperazine itself as an eco-friendly solvent for the synthesis of arylpiperazines, creating a cost-effective and greener process. organic-chemistry.org
Furthermore, synthetic routes that avoid the use of protecting groups are inherently greener as they reduce the number of steps, minimize waste, and improve atom economy. mdpi.com A simplified one-pot, one-step synthesis of monosubstituted piperazines from a protonated piperazine intermediate has been developed, which respects the principles of green and sustainable chemistry by eliminating the need for protecting groups. mdpi.com The use of heterogeneous catalysts that can be easily separated and reused also contributes to the sustainability of these synthetic protocols. mdpi.com
Synthesis of Piperazine-Grafted Materials
The incorporation of piperazine moieties into larger material structures, such as polymers and silica (B1680970), imparts unique properties and functionalities. These piperazine-grafted materials have found applications in areas like metal ion extraction and as nanocarriers for drug delivery.
Polymer-Grafted Piperazines:
Piperazine can be integrated into polymer chains through several methods. One approach involves the condensation polymerization of piperazine with other monomers, such as ethylenediaminetetraacetic dianhydride (EDTAD), to form piperazine-based polymers. rsc.org Another strategy is the post-polymerization modification where a pre-formed polymer is functionalized with piperazine-containing groups. For instance, aminotelechelic polytetrahydrofuran has been functionalized with a bifunctional coupler bearing a piperazine unit. rsc.org A versatile method for grafting piperazine derivatives onto a polymer backbone is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This has been successfully used to graft piperazine-N-propargyl carbamates onto azidomethyl polystyrene. mdpi.com
Silica-Grafted Piperazines:
Piperazine and its derivatives can be covalently attached to the surface of silica materials, such as SBA-15 nanorods, through a post-grafting method. nih.gov This typically involves reacting the silanol (B1196071) groups on the silica surface with a silane (B1218182) coupling agent that contains a piperazine moiety, for example, methyldimethoxysilylpropylpiperazine (MDSP). nih.govresearchgate.net The resulting piperazine-functionalized silica can be further modified, for instance, by reacting the free nitrogen on the piperazine with compounds like bromoacetic acid or succinic anhydride (B1165640) to introduce carboxylic acid groups. nih.gov These functionalized materials have shown potential as nanocarriers for drugs like gemcitabine. nih.gov
Regioselective Functionalization of the Piperazine Ring System
Achieving regioselectivity in the functionalization of the piperazine ring is a significant challenge due to the presence of two reactive nitrogen atoms and multiple C-H bonds. However, considerable progress has been made in developing methods for selective modification at specific positions. While over 80% of piperazine-containing pharmaceuticals have substituents only at the nitrogen atoms, there is growing interest in introducing substituents onto the carbon framework of the ring. beilstein-journals.orgresearchgate.net
Selective Functionalization at Nitrogen (N1, N4) Positions
The selective functionalization of the two nitrogen atoms in the piperazine ring is crucial for creating a vast array of derivatives.
N-Alkylation: The direct alkylation of piperazine with alkyl halides is a fundamental transformation. nih.gov For an unsymmetrically substituted piperazine like 2-methylpiperazine, the two nitrogen atoms (N1 and N4) have different steric and electronic environments, which can lead to some degree of regioselectivity. The reaction of 2-methylpiperazine with an alkylating agent like 2-ethylhexyl bromide would likely yield a mixture of this compound and 1-(2-ethylhexyl)-3-methylpiperazine, along with the dialkylated product. To achieve selective mono-alkylation, reaction conditions such as the stoichiometry of the reactants, the nature of the base and solvent, and the reaction temperature must be carefully controlled. researchgate.net For example, slowly adding the alkyl halide to an excess of the piperazine can favor mono-alkylation. researchgate.net
N-Arylation: The formation of N-aryl piperazines is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) with electron-deficient arenes. nih.gov
The following table summarizes general conditions for the N-alkylation of piperidine, which are analogous to those used for piperazine.
| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |
| Alkyl bromide or iodide | K₂CO₃ | Dry DMF | Room Temp. | N-alkylation | researchgate.net |
| Alkyl bromide or iodide | NaH | Dry DMF | 0 °C to Room Temp. | N-alkylation | researchgate.net |
| Methyl iodide | K₂CO₃ | Acetonitrile | Not specified | N-methylation | researchgate.net |
| Alkyl bromide or iodide | None (slow addition) | Anhydrous Acetonitrile | Room Temp. | Mono-alkylation favored | researchgate.net |
Regioselective C(sp³)-H Functionalization
Direct functionalization of the C(sp³)-H bonds of the piperazine ring offers a more atom-economical and efficient route to carbon-substituted piperazines compared to traditional multi-step syntheses that often start from linear diamine precursors. encyclopedia.pubmdpi.com However, the presence of the second nitrogen atom in piperazine can complicate these reactions compared to simpler cyclic amines like piperidine. beilstein-journals.org
Various strategies have been developed to achieve regioselective C-H functionalization, including photoredox catalysis. researchgate.netencyclopedia.pub For instance, photoredox-mediated methods have been used for the α-arylation and α-vinylation of N-Boc protected piperazines. beilstein-journals.orgencyclopedia.pub In these reactions, a photocatalyst, such as an iridium complex, initiates the process by oxidizing the piperazine, leading to the formation of an α-amino radical which then couples with the desired partner. encyclopedia.pub The directing group on the nitrogen atom can influence the regioselectivity of the C-H functionalization. beilstein-journals.org
A general scheme for photoredox-catalyzed α-arylation of N-Boc piperazine is presented below:
| Reactants | Catalyst | Conditions | Product | Reference |
| N-Boc-piperazine, 1,4-dicyanobenzene | Ir(ppy)₃ | Light, NaOAc | α-Aryl-N-Boc-piperazine | encyclopedia.pub |
| N-Boc-piperazine, Vinyl sulfone | Ir(ppy)₃ | Light | α-Vinyl-N-Boc-piperazine | beilstein-journals.org |
Functionalization at Exocyclic Moieties
Functionalization can also occur at substituents attached to the piperazine ring. For example, piperazine derivatives bearing carboxylic acid groups can be synthesized and further functionalized. Piperazine-functionalized mesoporous silica, after being treated with succinic anhydride, presents a carboxylic acid group that can be used for further chemical modifications. nih.gov
Another example involves the synthesis of complex piperazine-based hybrids where a pre-functionalized piperazine is used as a building block. For instance, 1,1'-(piperazine-1,4-diyl)bis(2-phenoxyethan-1-one) can be synthesized and then undergo further reactions on the phenoxy groups to create elaborate structures like bis(thiazole) and bis(1,3,4-thiadiazole) hybrids. nih.gov These examples highlight that the exocyclic functional groups on a piperazine derivative can be manipulated to build more complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra offer precise information about the hydrogen and carbon environments, respectively.
The proton NMR (¹H NMR) spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the 2-ethylhexyl group and the 2-methylpiperazine ring. Due to the chiral center at the C-2 position of the piperazine ring and the additional chiral center in the 2-ethylhexyl group, the spectrum may exhibit complex splitting patterns.
The protons of the piperazine ring are expected to resonate in the range of approximately 2.3 to 3.1 ppm. chemicalbook.com The methyl group attached to the piperazine ring (C-CH₃) would likely appear as a doublet around 1.0 ppm. The protons of the extensive 2-ethylhexyl chain will appear in the aliphatic region, typically between 0.8 and 1.5 ppm. Protons on the methylene (B1212753) group attached directly to the piperazine nitrogen (N-CH₂) are expected to be shifted further downfield due to the electron-withdrawing effect of the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperazine Ring CH, CH₂ | ~ 2.3 - 3.1 | Multiplets |
| Piperazine C-CH₃ | ~ 1.0 | Doublet |
| 2-Ethylhexyl CH₃ | ~ 0.8 - 0.9 | Triplets |
| 2-Ethylhexyl (CH₂)₄ | ~ 1.2 - 1.5 | Multiplets |
| N-CH₂ (Ethylhexyl) | ~ 2.4 - 2.6 | Multiplet |
Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, which has 13 carbon atoms, 13 distinct signals are expected, assuming no accidental overlap.
The carbon atoms of the piperazine ring are predicted to appear in the 45-60 ppm region. researchgate.net The methyl carbon on the piperazine ring would be found at a higher field, around 15-20 ppm. The carbons of the 2-ethylhexyl group will resonate in the typical alkane region of approximately 10-40 ppm, with the carbon atom attached to the nitrogen (N-C) appearing more downfield, likely in the 55-65 ppm range. oregonstate.educompoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Piperazine Ring C-atoms | ~ 45 - 60 |
| Piperazine C-CH₃ | ~ 15 - 20 |
| 2-Ethylhexyl CH₃ (terminal) | ~ 14 |
| 2-Ethylhexyl CH₃ (branch) | ~ 11 |
| 2-Ethylhexyl (CH₂)₄ | ~ 23 - 32 |
| N-CH₂ (Ethylhexyl) | ~ 55 - 65 |
Note: These are estimated values and can be influenced by solvent and other experimental factors.
To unambiguously assign all proton and carbon signals and confirm the structure, advanced two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be crucial for tracing the connectivity within the 2-ethylhexyl chain and through the piperazine ring. For instance, cross-peaks would connect the N-CH₂ protons of the ethylhexyl group to the adjacent CH proton, and further down the chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton signal to the signal of the carbon atom it is directly attached to. nih.gov This would definitively pair the proton assignments from the ¹H NMR spectrum with their corresponding carbon atoms from the ¹³C NMR spectrum, confirming the assignments made in Tables 1 and 2. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the different fragments of the molecule. For example, it would show a correlation from the protons of the N-CH₂ group on the ethylhexyl chain to the C-2 and C-6 carbons of the piperazine ring, confirming the point of attachment.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-N bonds.
C-H Stretching: Intense absorption bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl and methylene groups of the ethylhexyl chain and the piperazine ring. scispace.com
C-H Bending: Characteristic bending (scissoring, wagging, and twisting) vibrations for CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the bond connecting the ethylhexyl group are expected to produce absorptions in the 1000-1250 cm⁻¹ region. tandfonline.com
Piperazine Ring Vibrations: The piperazine ring itself has characteristic skeletal vibrations, though these may be complex and overlap with other signals. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretching (Aliphatic) | 2850 - 3000 | Strong |
| C-H Bending (CH₂/CH₃) | 1350 - 1470 | Medium |
| C-N Stretching | 1000 - 1250 | Medium-Weak |
FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.
C-C Stretching: The carbon backbone of the 2-ethylhexyl group would give rise to notable C-C stretching bands in the 800-1200 cm⁻¹ region.
Symmetric C-H Stretching: Symmetric C-H stretching vibrations, particularly from the alkyl chain, are expected to be strong in the Raman spectrum.
Piperazine Ring Breathing: A symmetric "breathing" mode of the piperazine ring, where the entire ring expands and contracts symmetrically, typically gives a strong and characteristic Raman signal. researchgate.net For piperazine itself, this mode is observed and can be a useful diagnostic peak. scispace.com
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational spectra, such as those obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is performed through normal coordinate analysis (NCA), often using software like VEDA (Vibrational Energy Distribution Analysis), which correlates calculated vibrational frequencies with the specific internal motions of the molecule (e.g., stretching, bending, torsion) researchgate.netnih.gov. The analysis quantifies the percentage contribution of each internal coordinate to a given normal mode, offering a precise understanding of the molecule's vibrational behavior nih.govniscpr.res.in.
For this compound, PED analysis would be crucial for assigning the complex vibrational modes arising from the piperazine ring, the methyl group, and the flexible 2-ethylhexyl chain. The analysis begins with a quantum chemical calculation (e.g., using Density Functional Theory, DFT) to obtain the optimized molecular geometry and harmonic vibrational frequencies.
Expected vibrational assignments based on the analysis of piperazine and related N-alkyl compounds would include:
C-H Stretching: Vibrations from the methyl group, the ethylhexyl chain (both CH2 and CH3), and the piperazine ring would appear in the 2850-3000 cm⁻¹ region. PED would differentiate the symmetric and asymmetric stretching modes of these distinct groups.
N-H Stretching: If the secondary amine on the piperazine ring is present (i.e., in a precursor like 2-methylpiperazine), a characteristic N-H stretching vibration would be observed around 3300-3500 cm⁻¹. For the target tertiary amine compound, this peak would be absent.
C-N Stretching: These vibrations, involving the bonds between the carbon atoms of the piperazine ring and the nitrogen atoms, as well as the bond to the ethylhexyl group, are expected in the 1000-1250 cm⁻¹ region.
Ring Vibrations: The piperazine ring itself has characteristic deformation and breathing modes. A satisfactory PED analysis would confirm the assignment of these complex skeletal vibrations niscpr.res.in.
Bending and Rocking Modes: A multitude of scissoring, wagging, twisting, and rocking modes for the CH2 and CH3 groups would be present in the fingerprint region (below 1500 cm⁻¹). PED is essential to unambiguously assign these often-coupled vibrations nih.gov.
Table 1: Representative Vibrational Modes for this compound and Their Expected PED Contributions
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Motion Based on PED |
|---|---|---|
| Asymmetric/Symmetric C-H Stretching | 2850 - 3000 | High PED contribution from C-H bonds of the ethylhexyl and methyl groups. |
| CH₂ Scissoring | 1450 - 1470 | Dominant contribution from H-C-H angle bending in the ethylhexyl chain and piperazine ring. |
| C-N Stretching | 1000 - 1250 | Significant PED from C-N bond stretching within the piperazine ring and the N-alkyl bond. |
| Piperazine Ring Deformation | 800 - 1100 | Complex modes with PED contributions distributed among C-C and C-N stretching and C-C-N bending. |
| CH₂ Rocking | 720 - 750 | Contribution from the rocking motion of the long alkyl chain. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular characterization, electron ionization (EI-MS) is commonly used. In this method, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M⁺•). This ion subsequently undergoes fragmentation in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint nih.gov.
For this compound (Molecular Formula: C₁₅H₃₂N₂, Molecular Weight: 240.43 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 240. The fragmentation pattern is dictated by the stability of the resulting fragments and typically involves cleavage at bonds adjacent to the heteroatom (alpha-cleavage) and within the alkyl chain libretexts.org.
Key expected fragmentation pathways include:
Alpha-Cleavage: The most prominent fragmentation for N-alkyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a heptyl radical (•C₇H₁₅) from the ethylhexyl group, leading to a stable, resonance-stabilized ion.
Loss of the Alkyl Group: Cleavage of the N-C bond connecting the ethylhexyl group to the piperazine ring would result in the loss of a 2-ethylhexyl radical (•C₈H₁₇), producing a fragment corresponding to the protonated 2-methylpiperazine ring at m/z 100 or 99.
Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to a series of characteristic smaller fragments. Studies on piperazine derivatives show common fragment ions at m/z 70 and m/z 56, which correspond to different portions of the cleaved ring xml-journal.net.
Table 2: Predicted Key Mass Fragments for this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 240 | [C₁₅H₃₂N₂]⁺• | Molecular Ion (M⁺•) |
| 225 | [M - CH₃]⁺ | Loss of a methyl radical from the ethylhexyl group or piperazine ring. |
| 141 | [C₈H₁₇N₂]⁺ | Alpha-cleavage: Loss of a heptyl radical (•C₇H₁₅) from the ethylhexyl side chain. This is often a base peak. |
| 99 | [C₆H₁₁N₂]⁺ | Loss of the 2-ethylhexyl group (•C₈H₁₇) leading to the 2-methylpiperazine fragment. |
| 70 | [C₄H₈N]⁺ | Characteristic fragment from the cleavage of the piperazine ring. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is most sensitive for molecules containing π-systems and chromophores (e.g., aromatic rings, conjugated double bonds, carbonyl groups) scielo.org.za.
This compound is a saturated aliphatic amine. Its structure lacks any significant chromophores. The electronic transitions available are σ → σ* and n → σ* transitions, which require high energy. Consequently, any absorption is expected to occur in the far-UV region (typically <220 nm) and may appear as "end-absorption"—a rising signal at the lower wavelength limit of the spectrophotometer—rather than a distinct peak with a clear maximum (λₘₐₓ) acs.orgresearchgate.net. The presence of non-bonding electrons (n) on the nitrogen atoms allows for n → σ* transitions, but these are generally weak and also occur at short wavelengths in saturated amines. Therefore, a conventional UV-Vis spectrum in a solvent like ethanol (B145695) or hexane (B92381) would likely show no significant features in the 220-800 nm range.
Table 3: Expected UV-Vis Spectroscopic Properties of this compound
| Spectral Region (nm) | Expected Absorption | Responsible Electronic Transition |
|---|---|---|
| 400 - 800 (Visible) | None | No available low-energy electronic transitions. |
| 220 - 400 (Near-UV) | Essentially transparent (no distinct peaks) | Absence of conventional chromophores. |
| < 220 (Far-UV) | Potential end-absorption | High-energy n → σ* and σ → σ* transitions. |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid iastate.edu. When a beam of X-rays strikes a crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots (for a single crystal) or rings (for a powder), one can determine the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule, providing unambiguous information on bond lengths, bond angles, and conformation numberanalytics.com.
As this compound is expected to be a liquid at ambient temperature, XRD analysis would require its conversion into a solid crystalline form. This is typically achieved by:
Cooling: Slow cooling of the pure liquid to induce crystallization.
Co-crystallization: Reacting the compound with another molecule (e.g., a carboxylic acid) to form a crystalline co-crystal acs.org.
Salt Formation: Reacting the basic nitrogen centers with an acid (e.g., HCl, HBr) to form a crystalline salt.
Once a suitable single crystal is obtained, single-crystal XRD analysis would provide the most detailed structural information. If only a microcrystalline powder is available, X-ray Powder Diffraction (XRPD) can be used. While XRPD is less powerful for determining a structure from scratch, it is excellent for phase identification, assessing crystallinity, and confirming if a synthesized powder matches a known crystal structure iastate.eduslideshare.net.
Table 4: Application of X-ray Diffraction to this compound
| Technique | Sample Requirement | Information Obtained |
|---|---|---|
| Single-Crystal XRD | A single, well-ordered crystal (typically >0.1 mm). Compound must be solidified. | Unambiguous 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions. |
| Powder XRD (XRPD) | Microcrystalline powder. | Crystalline phase identification, determination of crystallinity, unit cell parameters (in favorable cases). |
Microscopic and Surface Characterization Techniques
Microscopic techniques are used to visualize the physical form and surface features of a material. While typically applied to solid materials, they can provide morphological information if the compound is solidified or part of a larger assembly.
Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the sample, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface. These signals are used to construct an image that reveals details about surface texture, morphology, and elemental composition (when coupled with Energy-Dispersive X-ray Spectroscopy, EDS) fiveable.melibretexts.org.
For a pure liquid compound like this compound, SEM is not a standard characterization tool. However, it would be highly relevant in the following scenarios:
Solid-State Analysis: If the compound is successfully crystallized, SEM can be used to study the crystal habit (shape), size distribution, and surface morphology.
Formulation Analysis: If the compound is incorporated into a solid formulation, such as a polymer matrix or adsorbed onto a solid support, SEM can visualize its distribution and the effect it has on the host material's morphology.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides even higher resolution images by passing a beam of electrons through an ultrathin specimen (typically <100 nm thick). The transmitted electrons are focused to form an image that reveals the internal structure of the sample, including details at the nanoscale researchgate.netazooptics.com.
Similar to SEM, TEM is not used to characterize small organic molecules in their pure, bulk form. Its application becomes relevant when this compound is part of a nanostructured system. For example, if the compound were used as a capping agent for nanoparticles or as a component in a self-assembled system like a micelle or vesicle, TEM would be the ideal technique to visualize the size, shape, and structure of these nanoscale objects azooptics.com.
Table 5: Applicability of Electron Microscopy for this compound
| Technique | Primary Application | Relevance to this compound |
|---|---|---|
| SEM | Surface topography and morphology of solid samples. fiveable.me | Applicable only if the compound is in a solid (e.g., crystalline) or formulated state to study its morphology. |
| TEM | Internal structure of ultrathin samples; nanoscale imaging. azooptics.com | Applicable if the compound is a component of a nanostructured material (e.g., nanoparticles, micelles). |
X-ray Photoelectron Spectroscopy (XPS)
Following a comprehensive search of scientific literature and chemical databases, no specific X-ray Photoelectron Spectroscopy (XPS) data, including detailed research findings or data tables, could be located for the compound this compound.
While XPS is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material, it appears that specific studies applying this technique to this compound have not been published or are not publicly available.
General principles of XPS analysis on related structures, such as piperazine derivatives, suggest that the XPS spectrum of this compound would be expected to show characteristic peaks for its constituent elements: carbon (C), nitrogen (N), and oxygen (O) if oxidized. The high-resolution spectra of the C 1s and N 1s regions would theoretically provide insight into the different chemical environments of these atoms. For instance, the carbon atoms in the ethylhexyl and methyl groups would have different binding energies from those in the piperazine ring. Similarly, the two nitrogen atoms in the piperazine ring could be distinguishable, especially if they are in different chemical states. However, without experimental data, any discussion of specific binding energies or atomic concentrations would be purely speculative.
Researchers interested in the surface properties and elemental composition of this compound would need to perform dedicated XPS experiments to obtain this information. Such an analysis would be valuable for understanding the surface chemistry of this compound, which could be important in various applications where surface interactions are critical.
Reactivity and Mechanistic Investigations of Piperazine Derivatives
Reaction Mechanisms and Pathways in Piperazine (B1678402) Synthesis
The synthesis of 1-(2-Ethylhexyl)-2-methylpiperazine would likely involve the N-alkylation of 2-methylpiperazine (B152721) with a suitable 2-ethylhexyl electrophile, such as 2-ethylhexyl bromide or tosylate. The reaction would proceed via a nucleophilic substitution mechanism (SN2), where the secondary amine of 2-methylpiperazine attacks the electrophilic carbon of the 2-ethylhexyl group.
Alternatively, reductive amination could be employed, reacting 2-methylpiperazine with 2-ethylhexanal (B89479) in the presence of a reducing agent. This would first form an enamine or iminium ion intermediate, which is then reduced to the final product.
The synthesis of the 2-methylpiperazine precursor itself can be achieved through various routes. One common method is the cyclization of N-(β-hydroxypropyl)ethylenediamine. najah.edu Another approach involves the catalytic hydrogenation of 1-benzyl-3-methylpiperazine, which yields 2-methylpiperazine with high efficiency. chemicalbook.comepa.gov
Ring-Opening Reactions of Aziridines leading to Piperazines
The formation of piperazine rings can be accomplished through the ring-opening reactions of aziridines. mst.dk This approach, while synthetically valuable, is a multi-step process and not the most direct route to this compound. The general strategy involves the nucleophilic attack of an amine on an activated aziridine (B145994), followed by further functionalization and cyclization to form the piperazine core. The regioselectivity of the aziridine ring-opening is a critical factor and is influenced by the substituents on the aziridine ring and the nature of the nucleophile. scchem.comnih.gov
Derivatization Reactions of Substituted Piperazines
The presence of a tertiary amine and a secondary amine in this compound would allow for a variety of derivatization reactions.
Formation of Schiff Bases
The remaining secondary amine in the this compound structure is available for condensation reactions with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). tcichemicals.comacs.org This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate followed by dehydration. Schiff bases of piperazine derivatives are known to be versatile ligands in coordination chemistry.
Complexation with Metal Ions and Ligand Chemistry
Piperazine derivatives are excellent ligands for a variety of metal ions due to the presence of the two nitrogen atoms which can act as electron-pair donors. chemicalbook.comnih.gov this compound could coordinate to metal centers through its nitrogen atoms, potentially acting as a bidentate ligand. The formation of such metal complexes can significantly alter the electronic and steric properties of the molecule and is an area of interest in the development of catalysts and materials with specific electronic or magnetic properties. nih.govnih.gov
Formation of Salts and Quaternary Ammonium (B1175870) Compounds
The nitrogen atoms in this compound are basic and will readily react with acids to form piperazinium salts. Furthermore, the secondary amine can be further alkylated to form a quaternary ammonium salt. mst.dkscchem.com Quaternary ammonium compounds are a class of molecules with a permanent positive charge on the nitrogen atom, leading to their use as surfactants, phase-transfer catalysts, and antimicrobial agents. nih.gov The reaction would typically involve an alkylating agent such as an alkyl halide.
Stereochemical Control and Diastereoselectivity in Transformations
The presence of a chiral center at the 2-position of the piperazine ring (the carbon atom bearing the methyl group) and another in the 2-ethylhexyl group means that this compound can exist as multiple stereoisomers. The synthesis of a single stereoisomer would require the use of chiral starting materials or stereoselective synthetic methods.
For instance, starting with an enantiomerically pure form of 2-methylpiperazine would allow for the synthesis of specific stereoisomers of the final product. Any subsequent reactions on the chiral centers would need to be carefully controlled to maintain or influence the stereochemistry of the molecule. The stereochemical outcome of such transformations can be influenced by the choice of reagents, catalysts, and reaction conditions.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method in computational chemistry, offering a good balance between accuracy and computational cost. For a molecule like 1-(2-Ethylhexyl)-2-methylpiperazine, DFT calculations can elucidate its fundamental electronic properties and predict its spectroscopic behavior.
The electronic structure of a molecule is key to understanding its reactivity and chemical behavior. DFT calculations can determine the distribution of electrons within the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For instance, in studies of other heterocyclic compounds, a smaller HOMO-LUMO gap has been correlated with higher biological activity.
Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom in this compound. This information is crucial for understanding electrostatic interactions, identifying potential sites for nucleophilic or electrophilic attack, and predicting how the molecule might interact with other molecules or surfaces.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | - | Indicates electron-donating capability. |
| LUMO Energy | - | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: Specific values are not available due to the absence of published research on this compound.
DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of chemical bonds. A theoretical vibrational analysis for this compound would involve optimizing the molecule's geometry to find its most stable conformation and then calculating the second derivatives of the energy with respect to the atomic coordinates.
The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. This comparison is a powerful tool for structural elucidation. For example, characteristic stretching frequencies for C-H, C-N, and C-C bonds would be identified, providing a vibrational fingerprint of the molecule.
Table 2: Representative Vibrational Modes and Their Expected Frequency Ranges
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretching | 2800-3000 |
| C-N Stretching | 1000-1350 |
| C-C Stretching | 800-1200 |
| CH₂ Bending | 1450-1485 |
| CH₃ Bending | 1370-1390, 1430-1470 |
Applications of Piperazine Scaffolds in Advanced Materials and Chemical Synthesis
Role as Ligands in Coordination Chemistry and Metallopolymer Design
Coordination chemistry explores the interaction of metal ions with ligands, forming coordination complexes with diverse applications. Metallopolymers are macromolecules containing metal atoms in their backbone or as pendant groups, offering unique properties.
Creation of Unique Molecular Scaffolding Materials
Molecular scaffolding materials are designed to have specific three-dimensional structures for applications such as catalysis, separation, and drug delivery. An extensive search of the scientific literature reveals no specific studies or data on the use of 1-(2-Ethylhexyl)-2-methylpiperazine in the creation of unique molecular scaffolding materials.
Metallopolymer Synthesis for Engineered Materials
The synthesis of metallopolymers often involves the incorporation of ligands that can coordinate with metal ions to form the polymer chain or crosslinks. There is currently no published research detailing the use of This compound as a ligand in the synthesis of metallopolymers for engineered materials.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Despite the broad interest in developing new MOFs with tailored properties, a thorough review of existing literature indicates that This compound has not been reported as an organic linker in the synthesis of MOFs.
Utility in the Development of Electrochemical Sensors
Electrochemical sensors are devices that utilize a chemical reaction at an electrode surface to generate a measurable electrical signal for the detection of a specific analyte. While various organic molecules are employed in the fabrication of these sensors, there is no available scientific literature that describes the application or incorporation of This compound in the development of electrochemical sensors.
Precursors and Building Blocks in Organic Synthesis
The versatility of organic compounds often lies in their ability to serve as starting materials or intermediates for the construction of more complex molecules.
Synthesis of Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. A comprehensive search of chemical databases and the scientific literature did not yield any examples of This compound being utilized as a precursor or building block for the synthesis of more complex heterocyclic systems.
Integration into Polymeric Structures
The incorporation of piperazine (B1678402) derivatives into polymeric structures is a strategy employed to impart desirable properties to the resulting materials. The 2-ethylhexyl group, a bulky and flexible aliphatic chain, is known to influence the physical properties of polymers. For instance, in poly(2-ethylhexyl acrylate), this group contributes to a low glass transition temperature and excellent film-formation properties. researchgate.net While specific research on the polymerization of this compound is not extensively documented, the functionalities present in the molecule suggest its potential as a monomer or a modifying agent in polymer synthesis.
The secondary amine in the piperazine ring can react with various monomers, such as epoxides or isocyanates, to form cross-linked or linear polymers. The presence of the 2-methyl group can introduce stereochemical considerations, potentially influencing the polymer's morphology and properties. The 2-ethylhexyl substituent, due to its size, can increase the free volume within a polymer matrix, affecting properties like gas permeability and mechanical flexibility.
Table 1: Potential Roles of this compound Moieties in Polymeric Systems
| Feature | Potential Impact on Polymer Properties |
| Piperazine Ring | Can act as a chain extender or cross-linking site. |
| Imparts basicity, influencing adhesion and chemical resistance. | |
| 2-Methyl Group | Introduces chirality, potentially leading to stereoregular polymers. |
| Can affect chain packing and crystallinity. | |
| 2-Ethylhexyl Group | Increases flexibility and lowers the glass transition temperature. |
| Enhances solubility in nonpolar solvents. |
The synthesis of polymers incorporating such piperazine derivatives could be achieved through various polymerization techniques, including condensation polymerization and ring-opening polymerization. The resulting polymers could find applications as specialty coatings, adhesives, or membranes, where the unique combination of the piperazine core and the alkyl substituents can be leveraged.
Chiral Piperazines in Optical Materials
Chirality plays a crucial role in the development of advanced optical materials, particularly for applications in nonlinear optics. Chiral molecules lack an inversion center, a prerequisite for exhibiting second-order nonlinear optical effects like second harmonic generation (SHG). SHG is a phenomenon where two photons of the same frequency interact with a nonlinear material and are "upconverted" to a single photon with twice the frequency (and half the wavelength).
Recent research has focused on the use of chiral organic cations to template the formation of hybrid organic-inorganic perovskites and related metal halides, inducing chirality and non-centrosymmetric crystal structures necessary for SHG. A notable example involves the use of S- and R- enantiomers of 2-methylpiperazine (B152721) to synthesize novel chiral hybrid lead halides. rsc.org
In a study, researchers successfully synthesized two new zero-dimensional (0D) chiral hybrid organic-inorganic lead halides, (S-2-C5H14N2)2PbI6 and (R-2-C5H14N2)2PbI6, using the chiral S- and R- forms of 2-methylpiperazine. rsc.org These materials were found to possess non-centrosymmetric crystal structures, which is a key requirement for second-order nonlinear optical activity.
Key Findings from the Study:
Synthesis: The chiral hybrid lead halides were synthesized through solution-based methods, incorporating the chiral 2-methylpiperazine cations into the inorganic lead iodide framework.
Chiral Optical Properties: The induction of chirality was confirmed by circular dichroism (CD) spectroscopy, which showed mirror-image spectra for the two enantiomeric materials. rsc.org
Second Harmonic Generation (SHG) Response: The materials demonstrated a strong SHG response. rsc.org This is a direct consequence of their non-centrosymmetric crystal structure, which is templated by the chiral organic cation.
Material Stability: The synthesized materials exhibited good environmental and thermal stability, which is crucial for practical applications in photonic devices. rsc.org
Table 2: Properties of Chiral Hybrid Lead Halides based on 2-Methylpiperazine
| Property | Observation | Reference |
| Chiral Ligand | S-/R-2-methylpiperazine | rsc.org |
| Resulting Compound | (S-/R-2-C5H14N2)2PbI6 | rsc.org |
| Crystal Structure | 0D Hybrid Organic-Inorganic | rsc.org |
| Symmetry | Non-centrosymmetric | rsc.org |
| Optical Property | Second Harmonic Generation | rsc.org |
| Stability | High environmental and thermal stability | rsc.org |
This research highlights the potential of using chiral piperazine derivatives, such as 2-methylpiperazine, as structure-directing agents to create novel nonlinear optical materials. While this compound was not used in this specific study, the presence of a chiral center at the 2-position of the piperazine ring suggests that it could also be a viable candidate for the synthesis of similar chiral hybrid materials. The addition of the bulky 2-ethylhexyl group could further influence the crystal packing and potentially the magnitude of the nonlinear optical response.
Q & A
Q. What are the key synthetic routes for 1-(2-Ethylhexyl)-2-methylpiperazine, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous piperazine derivatives are synthesized via acyl chloride intermediates, bromination, and esterification steps. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically affect yield. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80–120°C) accelerate reaction rates. Optimization studies on similar compounds show that maintaining anhydrous conditions improves purity by minimizing hydrolysis byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1,100–1,250 cm⁻¹).
- ¹H/¹³C NMR : Resolves alkyl chain configurations and piperazine ring proton environments (e.g., ethylhexyl CH₃/CH₂ splitting patterns).
- GC-MS/HPLC : Validates purity (>98%) and detects trace impurities. For example, GC-MS with electron ionization fragments the molecule for mass-to-charge ratio analysis, while reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies elution profiles .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as piperazine derivatives may cause irritation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spills require neutralization with dilute acetic acid and absorption with vermiculite .
Q. What in vitro assays are suitable for evaluating its antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 24–48 hr incubation.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Molecular docking against target enzymes (e.g., topoisomerase II) can rationalize activity trends .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict its bioactivity and mechanism?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) simulates binding to receptors (e.g., serotonin 5-HT₁A), with scoring functions (ΔG) ranking affinity. For example, piperazine derivatives with bulky substituents show enhanced binding due to hydrophobic pocket interactions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across derivatives?
- Comparative studies : Synthesize analogs with systematic substituent variations (e.g., ethylhexyl vs. phenyl groups).
- Meta-analysis : Cross-reference bioactivity data from multiple studies to identify consensus trends. Contradictions may arise from assay variability (e.g., cell line differences) or impurities in earlier syntheses .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated in preclinical models?
Q. What challenges arise in formulation development, and how are they addressed?
Q. How does X-ray crystallography contribute to structural analysis and polymorph identification?
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, piperazine derivatives with ortho-substituents exhibit chair conformations, while steric hindrance from ethylhexyl groups may induce boat conformations. Polymorph screening (e.g., solvent evaporation vs. slurry methods) identifies thermodynamically stable forms .
Q. How are reaction conditions optimized for scale-up in academic research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
